

Application Notes: Immunofluorescence Staining for Sox17 Following Activin A-Induced Differentiation

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Compound of Interest

Compound Name: *Activins*

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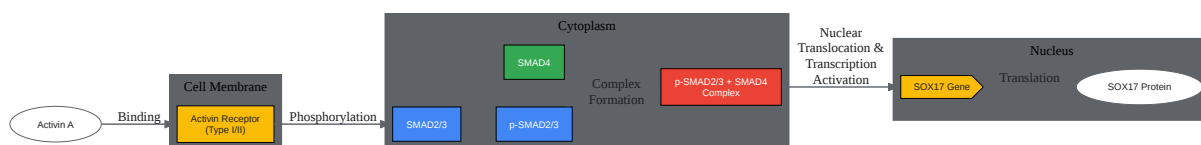
Introduction

Sox17, a member of the SRY-related HMG-box (SOX) family of transcription factors, is a critical regulator and widely used marker for definitive endoderm (DE) development. The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into DE is a foundational step for generating clinically relevant cell types such as hepatocytes and pancreatic beta cells. Activin A, a member of the Transforming Growth Factor-beta (TGF- β) superfamily, is a potent inducer of DE. Monitoring the efficiency of this differentiation process is crucial, and immunofluorescence (IF) staining for Sox17 provides a robust method for visualizing and quantifying the successful generation of DE cells.

Principle of Activin A-Induced Sox17 Expression

Activin A initiates an intracellular signaling cascade that leads to the transcriptional activation of key endodermal genes, including SOX17. The process begins with Activin A binding to its type II receptor, which in turn recruits and phosphorylates a type I receptor, primarily ALK4.^[1] This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, including SOX17, to activate their expression.^[1] For robust DE induction,

Activin/Nodal signaling is often synergistically enhanced by the Wnt signaling pathway, which helps promote the initial transition from pluripotency to a mesendodermal fate.[2][3][4]



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Caption: Activin A signaling pathway leading to SOX17 expression.

Data on Activin A-Induced Sox17 Expression

The efficiency of DE differentiation induced by Activin A can vary depending on the cell line, concentration, and combination with other growth factors. The following table summarizes quantitative data from various studies.

Cell Type	Treatment Conditions	Duration	% SOX17+ Cells	Reference
hPESCs	50 ng/mL Activin A	-	Upregulated Sox17	[5]
hPESCs	100 ng/mL Activin A	-	Upregulated Sox17	[5]
hS17 hESCs	100 ng/mL Activin A + 25 ng/mL Wnt3a	1 day	73 ± 4.5% (eGFP+)	[6]
hiPSCs	100 ng/mL Activin A + 100 ng/mL WNT3A	3 days	~80-90%	[3]
hiPSCs	100 ng/mL Activin A + 3 µM CHIR99021	3 days	~80-90%	[3]
iPSCs	20 ng/mL Activin A + 5 µM CHIR-99021	3 days	~80%	[4]

Experimental Protocols

Protocol 1: Induction of Definitive Endoderm with Activin A

This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into definitive endoderm, characterized by the expression of Sox17.

Materials:

- hPSCs (e.g., H9 hESCs or any hiPSC line)
- Matrigel or other suitable extracellular matrix
- mTeSR™1 or other appropriate hPSC maintenance medium

- RPMI 1640 medium
- B-27™ Supplement (serum-free)
- Recombinant Human Activin A
- Recombinant Human Wnt3a or CHIR99021 (GSK-3 inhibitor)
- Phosphate-Buffered Saline (PBS)
- Cell dissociation reagent (e.g., Accutase)

Procedure:

- Cell Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium, passaging every 4-5 days. Ensure cultures are healthy and exhibit typical PSC morphology before starting differentiation.
- Seeding for Differentiation: When cells reach 80-90% confluency, dissociate them into single cells using Accutase. Seed cells onto new Matrigel-coated plates at a high density (e.g., $1-2 \times 10^5$ cells/cm²) in mTeSR™1 medium containing a ROCK inhibitor (e.g., Y-27632) to enhance survival.
- Initiation of Differentiation (Day 0): After 24 hours, when cells have formed a monolayer, replace the medium with differentiation medium.
 - Differentiation Medium: RPMI 1640 supplemented with B-27™.
 - Day 0-1: Add 100 ng/mL Activin A and 25 ng/mL Wnt3a (or 3 μM CHIR99021) to the differentiation medium.[\[3\]](#)[\[6\]](#)
- Differentiation (Day 1-3):
 - Day 1: Replace the medium with fresh differentiation medium containing 100 ng/mL Activin A.[\[6\]](#)
 - Day 2: Perform a full medium change with fresh differentiation medium containing 100 ng/mL Activin A.

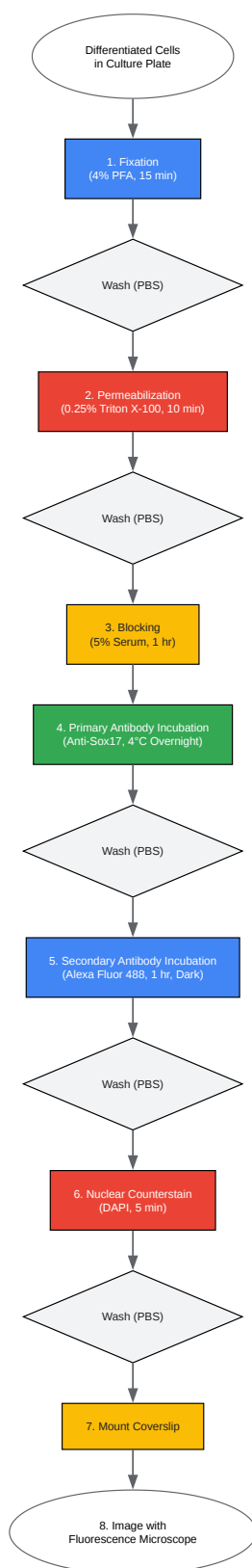
- Endpoint: On Day 3 or Day 4, the cells are ready for analysis. Successful differentiation will result in a high percentage of cells expressing Sox17.^{[3][4]} Proceed to immunofluorescence staining.

Protocol 2: Immunofluorescence Staining for Sox17

This protocol details the steps for fixing, permeabilizing, and staining Activin A-treated cells to visualize nuclear Sox17.

Materials:

- Differentiated cells in culture plates
- PBS (Ca²⁺/Mg²⁺-free)
- 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
- Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
- Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.1% Triton™ X-100 in PBS
- Primary Antibody: Rabbit anti-Sox17 antibody
- Secondary Antibody: Fluorophore-conjugated Donkey anti-Rabbit IgG (e.g., Alexa Fluor™ 488)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)
- Mounting Medium



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Caption: Experimental workflow for Sox17 immunofluorescence staining.

Procedure:

- **Fixation:** Gently aspirate the culture medium. Wash the cells once with PBS. Add 4% PFA to each well to cover the cells and incubate for 15 minutes at room temperature.[\[7\]](#)
- **Washing:** Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Since Sox17 is a nuclear transcription factor, permeabilization is essential. [\[8\]](#) Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[\[9\]](#)
- **Washing:** Aspirate the permeabilization buffer and wash three times with PBS.
- **Blocking:** Add Blocking Buffer to each well and incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.[\[9\]](#)
- **Primary Antibody Incubation:** Dilute the primary anti-Sox17 antibody in the blocking buffer according to the manufacturer's recommended concentration. Aspirate the blocking buffer from the cells and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[\[9\]](#)[\[10\]](#)
- **Washing:** Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature, protected from light.[\[9\]](#)
- **Washing:** Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, keeping the plate protected from light.
- **Counterstaining:** Add the DAPI solution to the cells and incubate for 5 minutes at room temperature in the dark to stain the nuclei.[\[7\]](#)
- **Final Wash:** Wash the cells once with PBS.

- Mounting and Imaging: Add a drop of mounting medium to each well or onto a slide. Carefully place a coverslip over the cells, avoiding air bubbles. Allow the mounting medium to cure. Image the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488). Sox17 staining will appear as distinct nuclear signals in differentiated cells.

References

- 1. The TGF- β superfamily cytokine Activin-A is induced during autoimmune neuroinflammation and drives pathogenic Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of histone acetylation of Sox17 and Foxa2 promoters during mouse definitive endoderm differentiation revealed by microRNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding signalling pathways involved in the development of definitive endoderm. - the Node [thenode.biologists.com]
- 5. Activin A can induce definitive endoderm differentiation from human parthenogenetic embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SOX17 in human embryonic stem cells creates unique strategies for isolating and analyzing developing endoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. SOX17 protein expression summary - The Human Protein Atlas [prote atlas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scbt.com [scbt.com]
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